molecular formula C10H10N2 B8727300 2-Amino-6-cyclopropylbenzonitrile

2-Amino-6-cyclopropylbenzonitrile

Cat. No.: B8727300
M. Wt: 158.20 g/mol
InChI Key: IVOJITMHLDWGHS-UHFFFAOYSA-N
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Description

2-Amino-6-cyclopropylbenzonitrile is a useful research compound. Its molecular formula is C10H10N2 and its molecular weight is 158.20 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H10N2

Molecular Weight

158.20 g/mol

IUPAC Name

2-amino-6-cyclopropylbenzonitrile

InChI

InChI=1S/C10H10N2/c11-6-9-8(7-4-5-7)2-1-3-10(9)12/h1-3,7H,4-5,12H2

InChI Key

IVOJITMHLDWGHS-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(C(=CC=C2)N)C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A 2-5 mL microwave vial containing 2-amino-6-bromobenzonitrile (1.0 eq., 1.0 mmol, 197 mg), cyclopropylboronic acid (1.3 eq., 1.3 mmol, 112 mg), and K3PO4 (3.5 eq., 3.5 mmol, 743 mg) was flushed with nitrogen. To this vial was added toluene (4 mL, Sure-Seal), water (200 μL), tricyclohexylphosphine (0.018 eq., 18.1 μmol, 88% pure, 20% in hexanes, 32 μL), and palladium (II) acetate (0.05 eq. “Pd,” trimer, 0.0167 mmol, 12 mg), all under nitrogen. The reaction vial was flushed with nitrogen, capped with a crimp-top septum, and microwaved for 30 minutes at 130° C. The reaction mixture was cooled to room temperature, partitioned between EtOAc (3 mL) and water (1 mL). The layers were separated, the water layer extracted EtOAc (2×3 mL), the combined organic layers dried over sodium sulfate. The EtOAc was filtered through a 0.45 μm PTFE fit to remove finely divided solids and concentrated on a rotary evaporator. The crude product was purified on silica gel (SiliaPrep 80 g cartridge, gradient elution from 10% EtOAc/hexanes to 40% EtOAc/hexanes, loaded in solution in 1:1 hexanes:DCM). The fractions containing product were concentrated on a rotary evaporator to give 2-amino-6-cyclopropylbenzonitrile (99 mg, 62.7%) as a waxy yellow solid. 1H NMR (400 MHz, DMSO-d6) δ 0.668 (m, 2H), 0.979 (m, 2H), 1.978 (m, 1H), 5.882 (br. s, 2H), 6.128 (d, J=8 Hz, 1H), 6.546 (d, J=8 Hz, 1H), 7.129 (t, J=8 Hz, 1H).
Quantity
197 mg
Type
reactant
Reaction Step One
Quantity
112 mg
Type
reactant
Reaction Step One
Name
K3PO4
Quantity
743 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
12 mg
Type
catalyst
Reaction Step Two
Quantity
32 μL
Type
catalyst
Reaction Step Two
Name
Quantity
200 μL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a degassed solution of 2-amino-6-bromobenzonitrile (851 μmol, 168 mg), 2,2-dimethylcyclopropylboronic acid (1.106 μmol, 126 mg) (Example 270b), and Cs2CO3 (2.979 mmol, 970 mg) in DME (3.4 mL) and water (850 μL) was added tetrakis(triphenylphosphino)palladium(0) (43 μmol, 50 mg) under nitrogen and the reaction mixture microwaved for 2 hours at 160° C. The reaction mixture was cooled to room temperature and extracted with EtOAc (3×5 mL). The combined organic layers was washed once with brine (5 mL), dried over sodium sulfate, filtered and evaporated. The crude product was purified on silica gel (EtOAc/hexanes 10%-40%) to give the desired product (71 mg, 45%) as a waxy, yellow solid. 1H NMR (400 MHz, CDCl3) δ 0.82 (m, 1H), 0.82 (s, 3H), 0.85 (m, 1H), 1.33 (s, 3H), 1.92 (m, 1H), 4.36 (br. s, 2H), 6.47 (d, J=8 Hz, 1H), 6.56 (d, J=8 Hz, 1H), 7.20 (t, J=8 Hz, 1H).
Quantity
168 mg
Type
reactant
Reaction Step One
Quantity
126 mg
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
970 mg
Type
reactant
Reaction Step One
Name
Quantity
3.4 mL
Type
solvent
Reaction Step One
Name
Quantity
850 μL
Type
solvent
Reaction Step One
Quantity
50 mg
Type
catalyst
Reaction Step One
Yield
45%

Synthesis routes and methods III

Procedure details

A slurry of palladium on carbon (10%; 0.025 g) in DCM (5 mL) was added to a solution of 2-nitro-6-cyclopropylbenzonitrile (Intermediate 11, 0.25 g) in ethanol (15 mL) under nitrogen. The nitrogen atmosphere was exchanged for hydrogen and the mixture was stirred for 48 hours. The mixture was filtered and the filtrate was concentrated under vacuum. The residue was purified by flash chromatography on silica, eluting with a mixture of ethyl acetate and cyclohexane. The fractions containing the desired product were combined and evaporated to give the title compound as a colorless oil (0.082 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.25 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.025 g
Type
catalyst
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A 2-5 mL microwave vial containing 2-amino-6-bromobenzonitrile (1.0 eq., 1.0 mmol, 197 mg), cyclopropylboronic acid (1.3 eq., 1.3 mmol, 112 mg), and K3PO4 (3.5 eq., 3.5 mmol, 743 mg) was flushed with nitrogen. To this vial was added toluene (4 mL, Sure-Seal), water (200 μL), tricyclohexylphosphine (0.018 eq., 18.1 mmol, 88% pure, 20% in hexanes, 32 μL), and palladium (II) acetate (0.05 eq. “Pd,” trimer, 0.0167 mmol, 12 mg), all under nitrogen. The reaction vial was flushed with nitrogen, capped with a crimp-top septum, and microwaved for 30 minutes at 130° C. The reaction mixture was cooled to room temperature, partitioned between EtOAc (3 mL) and water (1 mL). The layers were separated, the water layer extracted EtOAc (2×3 mL), the combined organic layers dried over sodium sulfate. The EtOAc was filtered through a 0.45 μm PTFE frit to remove finely divided solids and concentrated on a rotary evaporator. The crude product was purified on silica gel (SiliaPrep 80 g cartridge, gradient elution from 10% EtOAc/hexanes to 40% EtOAc/hexanes, loaded in solution in 1:1 hexanes:DCM). The fractions containing product were concentrated on a rotary evaporator to give 2-amino-6-cyclopropylbenzonitrile (99 mg, 62.7%) as a waxy yellow solid. 1H NMR (400 MHz, DMSO-d6) δ 0.668 (m, 2H), 0.979 (m, 2H), 1.978 (m, 1H), 5.882 (br. s, 2H), 6.128 (d, J=8 Hz, 1H), 6.546 (d, J=8 Hz, 1H), 7.129 (t, J=8 Hz, 1H).
Quantity
197 mg
Type
reactant
Reaction Step One
Quantity
112 mg
Type
reactant
Reaction Step One
Name
K3PO4
Quantity
743 mg
Type
reactant
Reaction Step One
Quantity
32 μL
Type
reactant
Reaction Step Two
Quantity
12 mg
Type
catalyst
Reaction Step Two
Name
Quantity
200 μL
Type
solvent
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Two

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